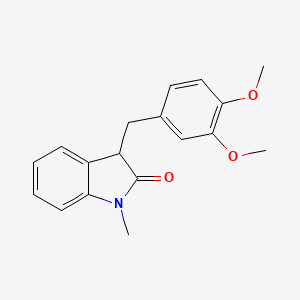![molecular formula C20H29N3O2 B6005223 N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6005223.png)
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It is a novel compound that has shown promise in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety. CPP-115 is synthesized using a complex chemical process, which will be discussed in detail below. In
作用機序
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures. In addition, this compound has been shown to increase dopamine release in the brain, which may contribute to its effects on addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the likelihood of seizures. In addition, it has been shown to increase dopamine release in the brain, which may contribute to its effects on addiction. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models.
実験室実験の利点と制限
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in various neurological disorders. In addition, it has been shown to have low toxicity and few side effects, making it a relatively safe compound to work with. However, one limitation of this compound is that it is difficult and expensive to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide. One area of interest is the potential use of this compound in the treatment of addiction. Further studies are needed to determine the optimal dosage and administration of this compound for this application. Another area of interest is the potential use of this compound in the treatment of epilepsy. Studies are needed to determine the safety and efficacy of this compound in humans with epilepsy. Finally, further research is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
合成法
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide is synthesized using a multi-step chemical process. The first step involves the reaction of 4-(dimethylamino)benzoyl chloride with piperidine to form 1-[4-(dimethylamino)benzoyl]-3-piperidinylamine. This intermediate is then reacted with cyclopropylcarbonyl chloride to form N-cyclopropyl-1-[4-(dimethylamino)benzoyl]-3-piperidinylamine. Finally, the amine group is acylated using propanoyl chloride to form this compound.
科学的研究の応用
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. For example, it has been shown to reduce cocaine and nicotine self-administration in animal models, suggesting that it may be useful in the treatment of addiction. This compound has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. In addition, it has been studied for its anxiolytic effects, which could make it useful in the treatment of anxiety disorders.
特性
IUPAC Name |
N-cyclopropyl-3-[1-[4-(dimethylamino)benzoyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-22(2)18-10-6-16(7-11-18)20(25)23-13-3-4-15(14-23)5-12-19(24)21-17-8-9-17/h6-7,10-11,15,17H,3-5,8-9,12-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIUTPMCXYVBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6005142.png)

![N-[5-(4-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B6005155.png)
![N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005162.png)
![N-(3,4-dichlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-fluoro-3-nitrophenyl)amino]methylene}urea](/img/structure/B6005166.png)
![4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6005179.png)
![N-{2-methyl-4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6005187.png)
![3-[1-(5-bromo-2-furoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6005201.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B6005209.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005211.png)
![7-(cyclobutylmethyl)-2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6005216.png)
![3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6005222.png)

![2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6005233.png)